molecular formula C13H17NO4S B8470008 2-(3,4,5-Trimethoxyphenyl)-5-methylthiazolidine-4-one

2-(3,4,5-Trimethoxyphenyl)-5-methylthiazolidine-4-one

Cat. No. B8470008
M. Wt: 283.35 g/mol
InChI Key: KWPYXFDWIAPDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04434172

Procedure details

A mixture of 19.6 g of 3,4,5-trimethoxybenzaldehyde, 10.6 g of 2-mercaptopropionic acid and 6 g of ammonium carbonate in 250 ml of benzene was refluxed for 3 hours at 80° C. in a flask provided with a Dean-Stark apparatus and the thus distilled water was removed. The crystals which separated out from the reaction mixture after reaction was over and on cooling the reaction mixture, were collected by filtration and recrystallized from benzene to give 22.2 g of colourless and aciculates melting at 133° to 134° C. in a yield of 78%.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=O.[SH:15][CH:16]([CH3:20])[C:17](O)=[O:18].C(=O)([O-])[O-].[NH4+:25].[NH4+]>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]2[NH:25][C:17](=[O:18])[CH:16]([CH3:20])[S:15]2)[CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
10.6 g
Type
reactant
Smiles
SC(C(=O)O)C
Name
Quantity
6 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a Dean-Stark apparatus
CUSTOM
Type
CUSTOM
Details
the thus distilled water was removed
CUSTOM
Type
CUSTOM
Details
The crystals which separated out from the reaction mixture
CUSTOM
Type
CUSTOM
Details
after reaction
TEMPERATURE
Type
TEMPERATURE
Details
on cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from benzene
CUSTOM
Type
CUSTOM
Details
to give 22.2 g of colourless and aciculates melting at 133° to 134° C. in a yield of 78%

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=C(C1OC)OC)C1SC(C(N1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.